10-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound characterized by its unique structure, which includes furan, phenyl, and dibenzo[b,e][1,4]diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by their integration into the dibenzo[b,e][1,4]diazepine framework. Key steps include:
Formation of Furan Intermediate: The furan ring is synthesized through cyclization reactions involving furfural or other furan derivatives.
Phenyl Integration: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Dibenzo[b,e][1,4]diazepine Formation: The core structure is assembled through condensation reactions, often involving amines and aldehydes or ketones.
Final Coupling: The furan and phenyl intermediates are coupled to the dibenzo[b,e][1,4]diazepine core under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Chemistry
In chemistry, 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating neurological disorders, inflammation, and certain types of cancer.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor antagonism, or agonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone shares similarities with other dibenzo[b,e][1,4]diazepine derivatives, such as clozapine and olanzapine, which are known for their antipsychotic properties.
- Ethyl 3-(furan-2-yl)propionate and other furan derivatives also exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound with broad applications.
Properties
Molecular Formula |
C30H24N2O3 |
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Molecular Weight |
460.5g/mol |
IUPAC Name |
5-benzoyl-6-(furan-2-yl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H24N2O3/c33-26-19-22(20-10-3-1-4-11-20)18-24-28(26)29(27-16-9-17-35-27)32(25-15-8-7-14-23(25)31-24)30(34)21-12-5-2-6-13-21/h1-17,22,29,31H,18-19H2 |
InChI Key |
IGBLNRMSAJNGJN-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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